3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-Benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenols with β-keto esters in the presence of an acid catalyst. . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it is used in the development of fluorescent dyes and optical brighteners for industrial applications .
Mechanism of Action
The mechanism of action of 3-benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes. Its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
3-Benzyl-5,7-dimethoxy-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one and 3-benzyl-4-methyl-2H-chromen-2-one. These compounds share similar structural features but differ in their functional groups, which can significantly affect their chemical reactivity and biological activity. The presence of methoxy groups in this compound enhances its solubility and stability, making it unique among its analogs .
Properties
IUPAC Name |
3-benzyl-5,7-dimethoxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-15(9-13-7-5-4-6-8-13)19(20)23-17-11-14(21-2)10-16(22-3)18(12)17/h4-8,10-11H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBLYRIORZDYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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